An In-depth Technical Guide to Isocorydine N-oxide: Physical, Chemical, and Biological Properties
An In-depth Technical Guide to Isocorydine N-oxide: Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isocorydine N-oxide, an aporphine alkaloid derivative, has garnered interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of Isocorydine N-oxide. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development. This document summarizes key data in structured tables, elucidates relevant biological pathways with detailed diagrams, and provides insights into experimental methodologies.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C20H23NO5 | --INVALID-LINK-- |
| Molecular Weight | 357.4 g/mol | --INVALID-LINK-- |
| Melting Point | Data not available for N-oxide. (Isocorydine: 185 °C) | (Isocorydine) --INVALID-LINK-- |
| Boiling Point | Data not available | |
| Solubility | Data not available for N-oxide. N-oxides are generally more water-soluble than their parent amines. (Isocorydine is soluble in DMSO). | (Isocorydine) --INVALID-LINK-- |
| XLogP3 | 2.5 | --INVALID-LINK-- |
| Appearance | Solid (inferred from parent compound) | (Isocorydine) --INVALID-LINK-- |
Spectral Data
Detailed spectral data for Isocorydine N-oxide is limited in publicly accessible literature. However, characteristic spectral features for alkaloid N-oxides have been described.
| Spectral Data | Description |
| ¹H NMR & ¹³C NMR | The formation of the N-oxide bond typically leads to a downfield shift of the signals for protons and carbons alpha to the nitrogen atom. |
| Mass Spectrometry | The molecular ion peak would correspond to the calculated molecular weight. A characteristic fragmentation pattern for N-oxides is the loss of an oxygen atom (M-16). |
| Infrared (IR) Spectroscopy | A characteristic stretching vibration for the N-O bond is expected in the range of 950-970 cm⁻¹. |
Biological Activity and Signaling Pathways
Isocorydine N-oxide has been identified as a compound of interest due to its diverse biological activities, including acetylcholinesterase inhibition, and potential anticancer and anti-inflammatory properties, largely inferred from studies on its parent compound, Isocorydine.
Acetylcholinesterase Inhibition
Isocorydine N-oxide is reported to be an acetylcholinesterase (AChE) inhibitor, suggesting its potential for investigation in the context of neurodegenerative diseases such as Alzheimer's disease.[1] The mechanism involves the inhibition of AChE, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.
Caption: Inhibition of Acetylcholinesterase by Isocorydine N-oxide.
Anti-inflammatory Activity
Studies on Isocorydine have demonstrated its ability to suppress inflammatory responses by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. It is plausible that Isocorydine N-oxide shares a similar mechanism of action. The pathway is typically initiated by a pro-inflammatory stimulus, such as lipopolysaccharide (LPS), which activates Toll-like receptor 4 (TLR4).
Caption: Proposed anti-inflammatory mechanism of Isocorydine via NF-κB pathway inhibition.
Anticancer Activity
The parent compound, Isocorydine, has been shown to exhibit anticancer effects in various cancer cell lines. The proposed mechanisms include the induction of apoptosis, cell cycle arrest, and the inhibition of cancer cell migration and invasion. These effects are associated with the modulation of several signaling pathways, including those involving key proteins like C-Myc, β-Catenin, Cyclin D1, and Ki67. Furthermore, Isocorydine has been observed to induce mitochondrial dysfunction and increase the production of reactive oxygen species (ROS) in cancer cells.
Caption: Proposed anticancer mechanisms of Isocorydine.
Experimental Protocols
Detailed experimental protocols for Isocorydine N-oxide are not extensively published. The following are generalized methodologies based on common practices for similar compounds and the available literature on Isocorydine.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity.
Caption: General workflow for an Acetylcholinesterase inhibition assay.
Methodology:
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Reagent Preparation: Prepare solutions of acetylcholinesterase, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and acetylthiocholine iodide in a suitable buffer (e.g., phosphate buffer, pH 8.0). Prepare serial dilutions of Isocorydine N-oxide.
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Assay Procedure: In a 96-well plate, add the buffer, Isocorydine N-oxide solution (or vehicle control), and AChE solution. Pre-incubate for a defined period (e.g., 15 minutes) at room temperature.
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Reaction Initiation: Add DTNB and the substrate, acetylthiocholine, to initiate the reaction.
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Measurement: Monitor the change in absorbance at 412 nm over time using a microplate reader. The yellow color develops as a result of the reaction of thiocholine (produced by enzymatic hydrolysis of acetylthiocholine) with DTNB.
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Data Analysis: Calculate the percentage of inhibition for each concentration of Isocorydine N-oxide and determine the IC50 value.
Cell-Based Assays for Anti-inflammatory and Anticancer Activity
Cell Culture:
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Select appropriate cell lines (e.g., RAW 264.7 macrophages for inflammation studies; various cancer cell lines like HepG2, HeLa for anticancer studies).
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Culture cells in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.
Western Blotting for Protein Expression Analysis:
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Cell Treatment: Seed cells and treat with different concentrations of Isocorydine N-oxide for a specified duration. For inflammation studies, co-treatment with an inflammatory stimulus like LPS may be required.
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Protein Extraction: Lyse the cells to extract total protein.
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Protein Quantification: Determine the protein concentration using a suitable method (e.g., BCA assay).
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SDS-PAGE and Transfer: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).
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Immunoblotting: Block the membrane and incubate with primary antibodies specific to the target proteins (e.g., p-p65, IκBα, C-Myc, β-Catenin). Subsequently, incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
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Detection: Detect the protein bands using a chemiluminescence substrate and visualize using an imaging system.
Conclusion
Isocorydine N-oxide presents a promising scaffold for further investigation in drug discovery. Its potential as an acetylcholinesterase inhibitor, coupled with the anticipated anti-inflammatory and anticancer properties inherited from its parent compound, warrants more in-depth studies. This guide consolidates the current understanding of Isocorydine N-oxide, highlighting the need for further experimental validation of its physical, chemical, and biological characteristics to fully elucidate its therapeutic potential. Future research should focus on obtaining precise experimental data for its physicochemical properties and conducting comprehensive in vitro and in vivo studies to confirm its pharmacological activities and underlying mechanisms.
